4-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde
Description
4-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde is a benzaldehyde derivative featuring a tetrahydrofurfuryloxy group linked via a methylene bridge to the aromatic ring. The tetrahydrofurfuryl moiety, a five-membered cyclic ether, introduces steric bulk and moderate polarity, influencing its reactivity and solubility. Its structural uniqueness lies in the combination of an aldehyde group and an ether-functionalized side chain, enabling diverse reactivity in nucleophilic additions, cross-coupling reactions, and polymer modifications.
Properties
IUPAC Name |
4-(oxolan-2-ylmethoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-8-11-3-5-12(6-4-11)9-15-10-13-2-1-7-16-13/h3-6,8,13H,1-2,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCVCQTVNOUEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde typically involves the reaction of benzaldehyde with tetrahydrofurfuryl alcohol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 4-[(Tetrahydrofurfuryloxy)methyl]benzoic acid.
Reduction: 4-[(Tetrahydrofurfuryloxy)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
Synthetic Applications
1.1 Organic Synthesis
4-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups through electrophilic substitution reactions. It has been utilized in the synthesis of complex organic molecules, including:
- Schiff Bases : The aldehyde group can react with amines to form Schiff bases, which are important intermediates in organic synthesis.
- Heterocyclic Compounds : It can be used to synthesize various heterocycles by undergoing cyclization reactions.
1.2 Polymer Chemistry
This compound has potential applications in polymer chemistry, where it can act as a monomer or cross-linking agent in the production of polymers with specific properties. Its incorporation can enhance thermal stability and mechanical strength.
Pharmaceutical Applications
2.1 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents.
2.2 Anticancer Research
There is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells, highlighting its potential as a lead compound in anticancer drug development.
Case Studies
Mechanism of Action
The mechanism of action of 4-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde involves its interaction with specific molecular targets, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The tetrahydrofurfuryloxy group may also contribute to the compound’s overall reactivity and interaction with biological systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features of 4-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde and analogous compounds:
Key Observations :
- Ether Derivatives : The tetrahydrofuran (5-membered) and tetrahydropyran (6-membered) ethers () differ in ring size, affecting steric hindrance and solubility. Larger rings (e.g., tetrahydropyran) may enhance lipophilicity.
- Electron-Withdrawing vs. Electron-Donating Groups : The sulfonyl group in 4-(Methylsulfonyl)benzaldehyde strongly deactivates the aromatic ring, directing electrophilic substitutions meta, whereas the tetrahydrofurfuryloxy group (moderately electron-withdrawing) may favor para/ortho positions in reactions .
- Reactivity : The bromomethyl group in 4-(Bromomethyl)benzaldehyde enables nucleophilic substitution, while the aldehyde group in this compound is prone to condensation or oxidation reactions .
Physicochemical Properties
- Solubility: The tetrahydrofurfuryl group enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to 4-hydroxybenzaldehyde, which is more water-soluble due to its phenolic group .
- Stability : Sulfonyl and bromomethyl derivatives are moisture-sensitive, requiring inert storage conditions, whereas ethers like this compound are relatively stable .
Biological Activity
4-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde is a chemical compound with potential biological activities that have garnered attention in various research contexts. This article explores its biological activity, including its effects on different biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzaldehyde group substituted with a tetrahydrofurfuryloxy methyl group. Its molecular formula is , and it possesses unique properties that influence its biological interactions.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Antimicrobial Effects : Research has shown that it may possess antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in pharmaceutical applications.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound on various cancer cell lines have shown promising results, suggesting its potential use in cancer therapy.
The mechanisms through which this compound exerts its biological effects include:
- Radical Scavenging : The compound's structure allows it to scavenge free radicals, thus reducing oxidative damage to cells.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular proliferation and survival, contributing to its cytotoxicity against cancer cells.
- Membrane Disruption : The compound has been observed to disrupt bacterial membranes, leading to cell lysis and death.
Antioxidant Activity
A study published in Macromolecules explored the antioxidant capacity of various substituted benzaldehydes, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting the compound's potential as an antioxidant agent .
Antimicrobial Effects
Research conducted on the antimicrobial properties of this compound revealed effective inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for these strains, suggesting a moderate level of antimicrobial activity .
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 100 µM. These findings were corroborated by flow cytometry analysis, which indicated an increase in apoptotic cells upon treatment with the compound .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
